3-Chloro-2-hydroxypropyl heptadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

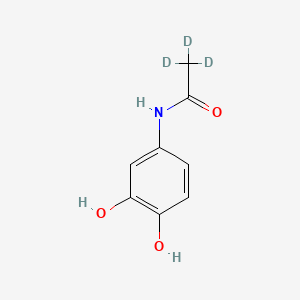

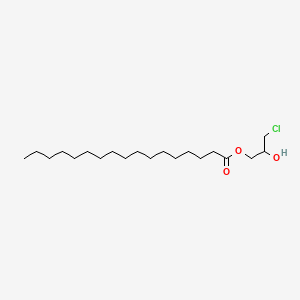

3-Chloro-2-hydroxypropyl heptadecanoate is a chemical compound with the molecular formula C20H39ClO3 . It is also known as HEPTADECANOIC ACID 3-CHLORO-2-HYDROXYPROPYL ESTER .

Synthesis Analysis

The synthesis of 3-chloro-2-hydroxypropyl compounds has been studied in various contexts. For instance, a patent describes the synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts through the hypochlorination of allyl quaternary ammonium salts . Another study discusses the preparation of polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) .Molecular Structure Analysis

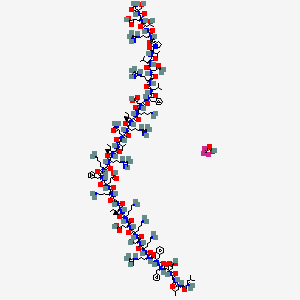

The molecular structure of 3-Chloro-2-hydroxypropyl heptadecanoate can be determined from its molecular formula, C20H39ClO3 . The exact structure would require more specific information or computational chemistry techniques for accurate determination.Chemical Reactions Analysis

The chemical reactions involving 3-chloro-2-hydroxypropyl compounds have been explored in the context of polymer chemistry. For example, block copolymers containing 3-chloro-2-hydroxypropyl methacrylate have been synthesized using nitroxide-mediated polymerization .Aplicaciones Científicas De Investigación

Textile Industry: Salt-Free Dyeing

The compound is utilized in the textile industry to modify cotton for salt-free dyeing. Traditional dyeing processes require large amounts of wastewater with high salt content, which is environmentally damaging. By modifying cotton with 3-chloro-2-hydroxypropyl trimethyl ammonium chloride, the electrostatic repulsion with anionic dyes is decreased, allowing for high dye-uptake and level dyeing performance .

Environmental Protection: Wastewater Treatment

In efforts to reduce the ecological impact of dyeing processes, this compound aids in minimizing the need for inorganic salts during dyeing reactions. This not only decreases the pollution of domestic water sources but also enhances the utilization rate of dyes, contributing to more sustainable wastewater management practices .

Material Science: Synthesis of Hydrophilic Microspheres

3-Chloro-2-hydroxypropyl methacrylate (HPMA-Cl), a derivative of the compound, is used for the synthesis of monodisperse porous, hydrophilic microspheres. These microspheres have reactive chloropropyl moieties that are easily derivatizable, making them suitable for a variety of applications, including ion exchanger resins and chromatographic stationary phases .

Chromatography: Stationary Phase Development

The hydrophilic nature and reactive character of the synthesized microspheres from HPMA-Cl make them ideal for developing chromatographic stationary phases. These phases can be used for the separation and analysis of complex mixtures in scientific research, contributing to advancements in analytical chemistry .

Polymer Chemistry: Reactive Monomer Utilization

HPMA-Cl serves as a functional monomer in polymer chemistry. It’s used to create polymers with specific properties, such as reactivity and porosity, which are essential for the development of new materials with tailored functionalities for various industrial applications .

Safety and Hazards

The safety data sheet for 3-Chloro-2-hydroxypropyl methacrylate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It’s important to note that safety and hazards can vary between different compounds and should be evaluated individually.

Propiedades

IUPAC Name |

(3-chloro-2-hydroxypropyl) heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,22H,2-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJUXUGMOYWYGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675918 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87505-04-2 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)